molecular formula C14H19Cl2N3O B1471081 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1177346-18-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride

Cat. No.: B1471081
CAS No.: 1177346-18-7
M. Wt: 316.2 g/mol
InChI Key: YDAGMBPDWLOSGE-UHFFFAOYSA-N
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Description

“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in modern medicinal chemistry . The scaffold of oxazole has been intermittently satisfied as a functional lead molecule . Prominently, numerous oxazole candidates or drugs have been developed for the treatment of diseases .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Chemical Reactions Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .

Scientific Research Applications

Drug Metabolism and Disposition

A study by Caccia (2007) discusses the metabolism of arylpiperazine derivatives, which are clinically applied for treating depression, psychosis, or anxiety. The research highlights the extensive pre-systemic and systemic metabolism these compounds undergo, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, although some have affinities for other neurotransmitter receptors. The study provides insight into the distribution, biotransformation, and factors affecting the metabolite-to-parent drug ratios, crucial for understanding the pharmacological actions and potential therapeutic applications of these derivatives (Caccia, 2007).

Antimicrobial Activity

Girase et al. (2020) review the anti-mycobacterial properties of piperazine and its analogs, specifically against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the structural design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This information could guide medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the potential of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).

Therapeutic Uses and Patent Review

Rathi et al. (2016) provide a comprehensive review of patents containing piperazine compounds with therapeutic uses. The review covers various molecular designs of piperazine entities used in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The review reflects the broad potential of the piperazine scaffold in drug discovery and its role in the development of new therapeutic agents (Rathi et al., 2016).

DNA Binding and Pharmacological Actions

Issar and Kakkar (2013) discuss the binding properties of Hoechst 33258, a N-methyl piperazine derivative with two benzimidazole groups, to the minor groove of double-stranded B-DNA. This review highlights the use of Hoechst derivatives in various biological applications, such as chromosome and nuclear staining, and their potential as radioprotectors and topoisomerase inhibitors. This demonstrates the versatility of piperazine derivatives in both research and therapeutic contexts (Issar & Kakkar, 2013).

Biochemical Analysis

Biochemical Properties

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . By binding to these receptors, the compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of monoamine oxidase enzymes, which prevents the breakdown of neurotransmitters and leads to increased levels of these signaling molecules . Additionally, the compound can bind to receptor proteins, such as GPCRs, and modulate their activity . This binding can trigger a cascade of intracellular events, including the activation or inhibition of secondary messengers like cyclic AMP (cAMP) and calcium ions . These changes ultimately result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable at room temperature, but its activity can degrade over time when exposed to light and moisture . In vitro studies have shown that the effects of the compound on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in immediate changes in cell signaling and metabolism, while long-term exposure can lead to more sustained alterations in gene expression and cellular behavior . In vivo studies have also demonstrated that prolonged administration of the compound can result in cumulative effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects by modulating neurotransmitter levels and improving cognitive function . At higher doses, the compound can become toxic and cause adverse effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell . For example, the inhibition of monoamine oxidase by the compound can lead to increased levels of neurotransmitters and their associated metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The compound’s localization and accumulation within specific tissues can affect its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis . Alternatively, it may be directed to the nucleus, where it can affect gene expression and DNA repair processes . The precise localization of the compound within the cell can determine its specific effects on cellular function and overall therapeutic efficacy .

Properties

IUPAC Name

2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAGMBPDWLOSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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